{4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone typically involves the reaction of 4-hydroxybenzophenone with 8-chlorooctanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzophenone attacks the chlorooctyl group, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
{4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The chlorooctyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
{4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- {4-[(8-Bromooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone
- {4-[(8-Iodooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone
- {4-[(8-Methyloctyl)oxy]phenyl}(4-hydroxyphenyl)methanone
Uniqueness
{4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone is unique due to the presence of the chlorooctyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
645420-47-9 |
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Molecular Formula |
C21H25ClO3 |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
[4-(8-chlorooctoxy)phenyl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C21H25ClO3/c22-15-5-3-1-2-4-6-16-25-20-13-9-18(10-14-20)21(24)17-7-11-19(23)12-8-17/h7-14,23H,1-6,15-16H2 |
InChI Key |
WHJAXKRHHLISKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCCCCCCCCl)O |
Origin of Product |
United States |
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